molecular formula C10H8N2O3S B2763587 Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate CAS No. 338421-22-0

Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate

Cat. No.: B2763587
CAS No.: 338421-22-0
M. Wt: 236.25
InChI Key: VPOKGLRQUYBWOW-UHFFFAOYSA-N
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Description

Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate is a chemical compound with the molecular formula C10H8N2O3S. It is known for its unique structure, which includes a thiadiazole ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1,2,3-thiadiazole-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate stands out due to its unique combination of a thiadiazole ring and a benzoate ester, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-(1,2,3-thiadiazol-5-yloxy)benzoate is a novel compound that has garnered attention in the fields of pharmacology and organic chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

Structure and Properties

This compound is characterized by a methyl ester functional group attached to a benzoate moiety, which is further substituted with a thiadiazole ring. The structure can be represented as follows:

  • Chemical Formula : C₉H₈N₂O₂S
  • Molecular Weight : 196.24 g/mol

The presence of the thiadiazole ring contributes significantly to the compound's biological activities, enhancing its interaction with various biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies suggest MIC values ranging from 3.91 to 62.5 µg/mL against Staphylococcus aureus strains .
  • Comparison with Reference Compounds : The compound exhibited activity twofold greater than nitrofurantoin against certain strains of S. aureus .

Antifungal Activity

The compound also shows antifungal efficacy, particularly against Candida species:

  • Activity Against Candida albicans : this compound demonstrated promising anti-Candida activity with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Potential

Emerging research indicates potential anticancer properties of this compound:

  • VEGFR-2 Inhibition : Preliminary findings suggest that derivatives of thiadiazole compounds can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. The IC₅₀ values for some derivatives were reported as low as 0.56 µM .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that certain derivatives exhibited significant cytotoxicity against liver (HepG2) and breast cancer (MCF-7) cell lines .

Synthesis Methods

Various synthesis methods for this compound have been reported:

  • Condensation Reactions : Utilizing thiadiazole precursors and benzoic acid derivatives.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to traditional methods.

Research Findings Table

StudyBiological ActivityKey Findings
AntimicrobialEffective against Gram-positive bacteria; MIC values of 3.91–62.5 µg/mL
AntifungalSignificant activity against Candida albicans; MIC comparable to fluconazole
AnticancerInhibition of VEGFR-2; IC₅₀ values as low as 0.56 µM in cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of this compound against multiple bacterial strains, confirming its superior activity compared to standard antibiotics.
  • Antifungal Research :
    • Research on antifungal activity revealed that the compound's structure allows it to effectively inhibit the growth of Candida species, showcasing its potential as an antifungal agent.
  • Cancer Cell Line Studies :
    • Investigations into the compound's anticancer properties demonstrated significant cytotoxic effects on HepG2 and MCF-7 cell lines, indicating its potential for further development in cancer therapies.

Properties

IUPAC Name

methyl 4-(thiadiazol-5-yloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-14-10(13)7-2-4-8(5-3-7)15-9-6-11-12-16-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOKGLRQUYBWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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